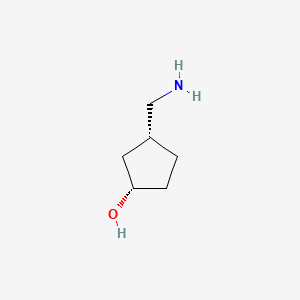

(1S,3R)-3-Aminomethyl-cyclopentanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,3R)-3-(aminomethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-4,7H2/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBNZASXRSXFRW-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1s,3r 3 Aminomethyl Cyclopentanol and Its Enantiomers/diastereomers

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of (1S,3R)-3-aminomethyl-cyclopentanol reveals several potential disconnection points, leading to various key precursors. A common strategy involves disconnecting the carbon-nitrogen bond of the aminomethyl group, suggesting a precursor like a cyclopentane-carboxaldehyde or a related carboxylic acid derivative that can be converted to the amine via methods such as reductive amination. Another approach is to form the cyclopentane (B165970) ring itself as a key stereochemistry-determining step.

Key precursors identified through these analyses often include:

Cyclopentadiene (B3395910): A readily available and inexpensive starting material for cycloaddition reactions. google.comgoogle.com

Chiral Pool Starting Materials: Enantiomerically pure compounds like L-aspartic acid can be used to introduce the required chirality from the outset. nih.govsemanticscholar.org

Cyclopentanone (B42830) derivatives: These can be subjected to reductive amination to install the aminomethyl group. mdpi.comresearchgate.net

Cyclic allylic amines and epoxides: These serve as versatile intermediates for introducing the amino and hydroxyl functionalities through stereocontrolled ring-opening reactions. beilstein-journals.orgnih.gov

Asymmetric Synthesis Strategies

Achieving the specific (1S,3R) stereochemistry requires carefully designed asymmetric strategies. These methods are crucial for producing the enantiomerically pure compound required for many pharmaceutical applications.

Chiral Pool Approaches (e.g., utilizing L-aspartic acid)

The chiral pool approach leverages the inherent chirality of readily available natural products to synthesize a target molecule. semanticscholar.orgescholarship.org L-aspartic acid, an amino acid, has been successfully employed as a chiral starting material for the efficient synthesis of both (1S,3S)- and (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentanes. nih.gov This strategy transfers the stereocenter from the starting material to the final product through a sequence of chemical transformations, providing a reliable method for obtaining enantiomerically pure compounds. nih.govsemanticscholar.org

Asymmetric Cycloaddition Reactions using Chiral Inducers

Asymmetric cycloaddition reactions are powerful tools for constructing cyclic systems with controlled stereochemistry. rsc.org For the synthesis of aminocyclopentanol derivatives, a hetero-Diels-Alder reaction between cyclopentadiene and a chiral N-acyl hydroxylamine (B1172632) compound can be used. google.comgoogle.com In this approach, the chiral N-acyl hydroxylamine acts as a chiral inducer, directing the cycloaddition to form two new chiral centers with high stereoselectivity. google.comgoogle.com The reaction can be catalyzed by various organocatalysts, such as chiral imidazolidinones or bifunctional thioureas, to achieve high enantioselectivity. nih.govrsc.org Subsequent transformations, including reduction and hydrolysis, yield the desired aminocyclopentanol. google.com

| Catalyst Type | Reaction | Key Feature |

| Chiral Imidazolidinones | Diels-Alder | Forms iminium ion intermediate to control stereoselectivity. nih.gov |

| Bifunctional Thiourea | Michael Addition/Cycloaddition | Activates both nucleophile and electrophile for high enantioselectivity. rsc.org |

| Chiral N-Acyl Hydroxylamine | Hetero-Diels-Alder | Serves as a chiral auxiliary to direct the formation of stereocenters. google.comgoogle.com |

Diastereoselective and Regioselective Transformations

For precursors that already contain one or more stereocenters, subsequent transformations must be highly diastereoselective and regioselective to yield the correct final stereoisomer.

The ring-opening of cyclic epoxides with nitrogen nucleophiles is a well-established and effective method for synthesizing β-amino alcohols. researchgate.netscielo.org.mx The success of this strategy hinges on controlling both the regioselectivity (which carbon of the epoxide is attacked) and the stereoselectivity (the stereochemical outcome) of the reaction.

In the synthesis of diaminocyclopentanols, the regioselective opening of 1,2-epoxy-3-aminocyclopentanes has been studied extensively. beilstein-journals.orgnih.gov The outcome of the reaction is highly dependent on the substituents on the nitrogen atom of the starting epoxide and the choice of catalyst. For instance, Lewis acid catalysts like zinc perchlorate (B79767) (Zn(ClO₄)₂) can promote the reaction, and the choice of solvent can be crucial, with some reactions proceeding best under neat (solvent-free) conditions. beilstein-journals.orgnih.gov The nucleophilic attack typically occurs in a trans-diaxial fashion, leading to a specific stereochemical arrangement in the product. nih.gov The use of different amines as nucleophiles, such as morpholine (B109124) or anilines, allows for the synthesis of a variety of substituted aminocyclopentanol derivatives. beilstein-journals.orgcymitquimica.com

Table 1: Influence of Catalyst on Epoxide Ring Opening This table is based on findings from the aminolysis of related epoxy-aminocyclopentane systems and illustrates general principles applicable to this class of reactions.

| Catalyst | Nucleophile | Solvent | Outcome | Reference |

| LiClO₄ | Morpholine | Neat | Moderate yield, influences regioselectivity | beilstein-journals.orgnih.gov |

| Zn(ClO₄)₂·6H₂O | Morpholine | Neat | High yield, high regioselectivity for C1 attack | beilstein-journals.orgnih.gov |

| Bi(OTf)₃ | 2-Methyl-1H-imidazole | Neat | Effective for less reactive nucleophiles | beilstein-journals.org |

| Acetic Acid | Various Amines | Neat | Metal-free, high yield, and excellent regioselectivity | rsc.org |

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds. masterorganicchemistry.com This reaction involves the condensation of a carbonyl compound (a ketone or aldehyde) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. nih.govdtu.dk

In the context of this compound synthesis, a suitable cyclopentanone precursor can undergo reductive amination to introduce the aminomethyl group. mdpi.com The stereochemical outcome can be controlled by using chiral reducing agents or chiral catalysts, such as novel iridium catalysts developed for asymmetric reductive amination. nih.govkanto.co.jp This method is highly valuable in industrial settings due to its efficiency and the potential for high stereoselectivity. nih.gov The reaction can be performed with various reducing agents, including sodium borohydride (B1222165) derivatives like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which offer good functional group tolerance. masterorganicchemistry.com

Hydrofunctionalization of Alkenes (Hydroboration, Hydroamination)

Hydrofunctionalization reactions of alkenes provide a direct method for introducing both amino and hydroxyl functionalities onto a carbon skeleton. Hydroboration-oxidation and hydroamination are key strategies in this context.

Hydroboration-Oxidation: This two-step reaction is a cornerstone of anti-Markovnikov alcohol synthesis from alkenes. wikipedia.orgyoutube.com The process begins with the addition of a borane (B79455) reagent (like borane-tetrahydrofuran (B86392) complex, BH₃·THF) across the double bond of a cyclopentene (B43876) precursor. masterorganicchemistry.com This hydroboration step is stereospecific, resulting in a syn-addition of hydrogen and boron to the same face of the alkene. wikipedia.orgmasterorganicchemistry.com The regioselectivity is such that the boron atom attaches to the less substituted carbon. wikipedia.org Subsequent oxidation of the resulting organoborane, typically with hydrogen peroxide (H₂O₂) and a base, replaces the carbon-boron bond with a carbon-hydroxyl bond, with retention of stereochemistry. wikipedia.orgmasterorganicchemistry.com For instance, the hydroboration-oxidation of 1-methylcyclopentene (B36725) yields trans-1-hydroxy-2-methylcyclopentane, demonstrating the syn-addition mechanism. wikipedia.org By selecting an appropriately substituted cyclopentene nitrile or a related precursor, this method can be adapted to establish the required stereochemistry of the hydroxyl group in relation to other substituents, which can then be converted to the aminomethyl group.

Hydroamination: This reaction involves the direct addition of an N-H bond across a carbon-carbon double bond. While not as broadly applied as hydroboration, catalytic hydroamination offers a more atom-economical route to amines. The synthesis of aminoalcohols can be achieved from substituted alkenes using tungstenooxaziridine catalysis, with sulfonamides serving as the nitrogen source. rsc.org This method has been shown to be effective for both activated and unactivated alkenes, proceeding with high yields and diastereoselectivity. rsc.org

Another approach involves hydrogen atom transfer (HAT) reactions. A general system using cobalt(II) bis(acetylacetonate), tert-butyl hydroperoxide (TBHP), and triethylsilane (Et₃SiH) can initiate a variety of Markovnikov-selective alkene hydrofunctionalization reactions, including the addition of H-N bonds. beilstein-journals.org The mechanism is believed to proceed through a cobalt-hydride intermediate that delivers a hydrogen atom to the alkene, followed by functionalization of the resulting alkyl radical. beilstein-journals.org

Chemoenzymatic Synthesis and Biocatalysis

The integration of enzymatic methods into synthetic routes offers unparalleled stereoselectivity under mild reaction conditions. mdpi.com Biocatalysis can be employed for kinetic resolutions or for direct stereocontrol during bond formation. nih.gov

Lipase-Catalyzed Resolutions (e.g., transesterification, acylation)

Lipases are a class of enzymes widely used for the kinetic resolution of racemic alcohols and amines. researchgate.net The principle of lipase-catalyzed kinetic resolution lies in the differential rate of reaction of the two enantiomers of a racemic substrate with an acyl donor. One enantiomer is acylated much faster than the other, allowing for the separation of the highly enantioenriched acylated product from the unreacted, also enantioenriched, starting material.

This technique is applicable to the resolution of racemic precursors to this compound. For example, a racemic mixture of a suitable aminocyclopentanol derivative can be resolved using a lipase (B570770) such as Pseudomonas cepacia Lipase (PCL) or Candida antarctica Lipase B (CALB). mdpi.comnih.gov In a typical procedure, the racemic alcohol is subjected to transesterification with an acyl donor like vinyl acetate (B1210297) or ethyl acetate.

A study on the resolution of cyclic trans-1,2-diols bearing a diester moiety demonstrated that lipase Amano PS-catalyzed transesterification with vinyl acetate could yield a monoacetate product with 95% enantiomeric excess (ee) and the unreacted diol with 92% ee. nih.gov Similarly, the resolution of racemic 3-hydroxymethyl-1-tetralones, which are structurally related to precursors of the target compound, was successfully achieved using Pseudomonas fluorescens lipase. nih.gov

Table 1: Examples of Lipase-Catalyzed Resolutions of Cyclic Alcohols

| Enzyme | Substrate | Reaction Type | Product 1 (ee) | Product 2 (ee) | Reference |

| Pseudomonas cepacia Lipase | Racemic alcohol precursor of Ivabradine | Hydrolysis of acetate | (S)-Alcohol (92%) | (R)-Acetate | mdpi.com |

| Amano Lipase PS | Racemic cyclopentane-trans-1,2-diol derivative | Transesterification | (-)-Monoacetate (95%) | (-)-Diol (92%) | nih.gov |

| Pseudomonas fluorescens Lipase | Racemic 3-hydroxymethyl-1-tetralones | Resolution | (R)- and (S)-enantiomers | (R)- and (S)-enantiomers | nih.gov |

This table is illustrative and based on resolutions of analogous compounds.

Enzymatic Pathways for Stereocontrol

Beyond resolution, enzymes can be used to create chiral centers with high fidelity. Modern biocatalytic retrosynthesis allows for the design of novel synthetic routes using enzymes as catalysts. researchgate.net

Transaminases (TAs): Omega-transaminases (ω-TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net A synthetic route could involve a cyclopentanone precursor which is asymmetrically aminated using a stereocomplementary (R)- or (S)-selective ω-TA to install the chiral amine center. The reaction requires an amine donor, and strategies have been developed to drive the reaction equilibrium towards the product amine. researchgate.net

Oxidoreductases: Enzymes such as alcohol dehydrogenases (ADHs) can catalyze the stereoselective reduction of ketones to secondary alcohols. acs.org An appropriate cyclopentanone derivative could be reduced using an ADH to generate the desired (1S) or (1R) hydroxyl stereocenter. These enzymes rely on nicotinamide (B372718) cofactors [NAD(P)H], which are typically regenerated in situ. mdpi.com

Engineered Enzymes: Directed evolution has expanded the scope of biocatalysis, enabling reactions with non-natural substrates and even novel chemical transformations. nih.gov For example, engineered variants of monoamine oxidase have been used for the synthesis of various active pharmaceutical ingredients. researchgate.net A patent for the synthesis of (1R,3S)-3-amino-1-cyclopentanol describes a method involving an asymmetric cycloaddition reaction where the chirality is induced by a chiral N-acylhydroxylamine compound, which itself can be derived from a chiral starting material via enzymatic processes. google.com

Racemic Synthesis Followed by Chiral Resolution

A common and industrially viable approach to obtaining enantiomerically pure compounds is to first synthesize the target molecule as a racemic mixture and then separate the enantiomers. rsc.orgslideshare.net

Chemical Resolution Techniques

Chemical resolution is a classical method that relies on the separation of diastereomers. libretexts.org Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization or chromatography. youtube.com The strategy involves reacting the racemic mixture, such as a racemic aminocyclopentanol, with an enantiomerically pure resolving agent. libretexts.org

For a racemic amine, a chiral acid like (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid is used. libretexts.orgyoutube.com The acid-base reaction forms a pair of diastereomeric salts (e.g., (R,R)-salt and (S,R)-salt). youtube.com These diastereomers have different physical properties, most importantly different solubilities, which allows for their separation by fractional crystallization. slideshare.net After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure amine. A significant drawback of this method is that the theoretical maximum yield for the desired enantiomer is only 50%. google.com

Kinetic Resolution Approaches

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a different rate than the other when treated with a chiral catalyst or reagent. researchgate.net This allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting (unreacted) enantiomer. The efficiency of the resolution is determined by the ratio of the reaction rates (k_fast / k_slow). princeton.edu As discussed in section 2.2.4.1, enzyme-catalyzed acylation is a prominent example of kinetic resolution.

Non-enzymatic methods also exist, often employing chiral transition metal complexes. These catalysts can achieve high selectivity in reactions such as acylation or oxidation. researchgate.net

Dynamic Kinetic Resolution (DKR): A more advanced approach is dynamic kinetic resolution, which overcomes the 50% theoretical yield limit of standard kinetic resolution. princeton.edu In DKR, the kinetic resolution is combined with an in situ racemization of the slower-reacting enantiomer. princeton.edu This continuous conversion of the undesired enantiomer into the racemate ensures that all of the starting material can theoretically be converted into the single, desired product enantiomer. princeton.edu For example, a DKR of a chiral aldehyde can be achieved using a combination of a primary amine (for racemization via enamine formation) and a rhodium catalyst (for enantioselective hydroacylation). nih.gov Such a strategy could be envisioned for a precursor to this compound, maximizing the yield of the desired stereoisomer.

Chemical Reactivity and Derivatization Strategies of 1s,3r 3 Aminomethyl Cyclopentanol

Reactions Involving the Amine Functionality

The primary amine group in (1S,3R)-3-aminomethyl-cyclopentanol is a key site for a variety of chemical transformations. Its nucleophilic nature allows it to readily participate in reactions such as acylation, alkylation, and the formation of ureas and carbamates. These reactions are fundamental for incorporating this chiral cyclopentane (B165970) scaffold into larger, more complex molecular architectures.

Amine Protection and Deprotection Strategies

Given the presence of two reactive functional groups, the selective protection of the amine is often a necessary first step in multi-step syntheses. This ensures that the amine group does not undergo undesired reactions while transformations are being carried out at the hydroxyl site. A variety of protecting groups can be employed for this purpose, with the choice depending on the specific reaction conditions to be used in subsequent steps.

Common amine protecting groups include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a wide range of non-acidic conditions. Its removal is conveniently achieved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The Cbz group, introduced using benzyl (B1604629) chloroformate, is stable to acidic and basic conditions and is commonly removed by catalytic hydrogenation.

Table 1: Common Amine Protecting Groups and Their Deprotection Conditions

| Protecting Group | Reagent for Protection | Conditions for Deprotection |

|---|---|---|

| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl) |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Catalytic hydrogenation |

Formation of Amides, Ureas, and Carbamates

The primary amine of this compound readily reacts with carboxylic acids and their derivatives to form amides. This reaction can be carried out directly by heating the amine with a carboxylic acid, though the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is more common to facilitate the reaction under milder conditions. Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used. youtube.com

Ureas are formed through the reaction of the amine with isocyanates. This reaction is typically high-yielding and proceeds under mild conditions. nih.gov For instance, reacting this compound with an appropriate isocyanate would yield a disubstituted urea.

Carbamates are another important class of derivatives that can be synthesized from the amine functionality. conicet.gov.ar Reaction with a chloroformate, such as ethyl chloroformate, in the presence of a base will yield the corresponding carbamate (B1207046). Alternatively, phosgene-free methods for carbamate synthesis have been developed, involving the reaction of the amine with an alkylating agent in the presence of carbon dioxide and a base like cesium carbonate. google.com

Nucleophilic Substitutions and Alkylations

The amine group can act as a nucleophile in substitution reactions, allowing for the introduction of various alkyl or aryl groups. For example, reaction with an alkyl halide will lead to the formation of a secondary or tertiary amine, depending on the stoichiometry and reaction conditions. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation.

Reactions Involving the Hydroxyl Functionality

The secondary hydroxyl group of this compound offers another site for chemical modification, enabling the synthesis of a diverse range of derivatives. Its reactivity allows for protection, esterification, and etherification, further expanding the synthetic utility of this chiral building block.

Hydroxyl Protection and Deprotection

Similar to the amine group, the hydroxyl group often requires protection to prevent unwanted side reactions during synthesis. The choice of a suitable protecting group is critical and depends on the reaction conditions of the subsequent steps.

Common protecting groups for hydroxyls include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS). These are typically introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole (B134444) or triethylamine. The stability of silyl ethers varies, with TBDMS being more robust than TMS and TES, and they are generally removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).

Other protecting groups for alcohols include ethers, such as the benzyl ether (Bn), which is introduced using benzyl bromide or chloride and a base, and removed by catalytic hydrogenation. Acetals and ketals, like the tetrahydropyranyl (THP) ether, are also employed and are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.

Table 2: Common Hydroxyl Protecting Groups and Their Deprotection Conditions

| Protecting Group | Reagent for Protection | Conditions for Deprotection |

|---|---|---|

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | TBAF, HF |

| Benzyl (Bn) | Benzyl bromide, Base | Catalytic hydrogenation |

| Tetrahydropyranyl (THP) | Dihydropyran, Acid catalyst | Aqueous acid |

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into an ester through reaction with a carboxylic acid or its derivative. researchgate.net Similar to amide formation, this can be achieved directly with a carboxylic acid using a catalyst, or more efficiently with an acid chloride or anhydride (B1165640) in the presence of a base. Esterification not only modifies the properties of the molecule but can also serve as a protecting strategy for the hydroxyl group.

Etherification, the formation of an ether linkage, is another important transformation of the hydroxyl group. The Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method. For example, treating this compound with a strong base like sodium hydride followed by an alkyl halide would yield the corresponding ether.

Oxidation Reactions

The oxidation of this compound presents a challenge in chemoselectivity due to the presence of two oxidizable groups: the secondary alcohol and the primary amino group. The outcome of the oxidation is highly dependent on the chosen reagents and reaction conditions.

The secondary alcohol can be oxidized to the corresponding ketone, (1S)-3-aminomethyl-cyclopentanone. However, the primary amine is also susceptible to oxidation. To achieve selective oxidation of the alcohol, the amino group is typically protected first. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are generally stable to many oxidizing conditions used for alcohols.

Once the amine is protected, a variety of reagents can be employed for the oxidation of the secondary alcohol. Mild conditions are often preferred to avoid side reactions. Systems like trichloroisocyanuric acid in the presence of catalytic TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) are effective for the chemoselective oxidation of alcohols, including β-amino alcohols, to the corresponding carbonyl compounds. acs.org This method is known for its high efficiency at room temperature and for preventing overoxidation. acs.org

Alternatively, copper-catalyzed aerobic oxidation, also often using a TEMPO co-catalyst, provides an environmentally benign method for oxidizing alcohols. nih.govrsc.org These systems are recognized for their broad functional-group tolerance. nih.gov The choice of catalyst system can direct the reaction toward either the aldehyde/ketone or the carboxylic acid. For a secondary alcohol like the one in the title compound, the product would be a ketone.

Direct oxidation of the unprotected amino alcohol is more complex. Strong oxidizing agents would likely lead to a mixture of products or degradation of the molecule. However, specific catalytic systems have been developed for the oxidation of primary alcohols to carboxylic acids in the presence of amino groups, sometimes even without racemization of adjacent chiral centers. rsc.org While the target molecule has a secondary alcohol, these advanced methods highlight the ongoing development in the selective oxidation of amino alcohols.

Table 1: Summary of Potential Oxidation Reactions

| Functional Group Targeted | Reagent/System | Potential Product | Remarks |

|---|---|---|---|

| Secondary Alcohol | TEMPO/Trichloroisocyanuric Acid | (1S)-3-(N-protected-aminomethyl)cyclopentanone | Requires prior protection of the amino group to ensure selectivity. acs.org |

| Secondary Alcohol | Cu/TEMPO/O₂ | (1S)-3-(N-protected-aminomethyl)cyclopentanone | A green chemistry approach with high chemoselectivity. nih.gov |

| Primary Amine | Various Oxidants | Nitrile, Oxime, or other N-oxides | Generally less synthetically desirable unless specific transformations are intended. |

| Both Groups | Strong, non-selective oxidants | Mixture of products, ring cleavage | Leads to complex product mixtures and decomposition. |

Modifications of the Cyclopentane Ring System

The cyclopentane core of this compound serves as a scaffold that can be further functionalized.

The existing hydroxyl and aminomethyl groups are primary handles for introducing new substituents onto the cyclopentane ring through functional group interconversions. solubilityofthings.com

Transformations via the Hydroxyl Group: The secondary alcohol can be converted into a good leaving group, such as a tosylate or mesylate. This activates the C3 position for nucleophilic substitution (SN2), which proceeds with inversion of configuration to yield the (1S,3R) product if the incoming nucleophile has the same priority as the leaving group. This allows for the introduction of a wide variety of substituents, including halides, azides, cyanides, and thiols. Oxidation of the alcohol to a ketone, as previously discussed, provides another route. The resulting ketone can then undergo reactions such as α-halogenation or aldol (B89426) condensation to introduce substituents on the adjacent C2 or C4 positions.

Transformations via the Aminomethyl Group: The primary amine can be transformed into a multitude of other nitrogen-containing functional groups. For instance, it can be converted into an amide, sulfonamide, or, via diazotization, can be replaced by other groups, although this can be accompanied by rearrangements. The amine can also be used to direct the introduction of substituents on the ring through more complex, multi-step sequences.

A stereoselective synthetic route for introducing side chains at the 3-position of trans-2-aminocyclopentanecarboxylic acid (ACPC) involves the regioselective ring opening of an aziridine (B145994) intermediate with various nucleophiles, demonstrating a powerful method for functionalizing the cyclopentane ring. researchgate.net A similar strategy could be envisioned starting from derivatives of this compound.

Olefin metathesis reactions are powerful C-C bond-forming tools in organic synthesis. wikipedia.org Their applicability to modifying the saturated cyclopentane ring of this compound is not direct but can be achieved through preparatory steps.

Ring-Closing Metathesis (RCM): RCM is used to form unsaturated rings from acyclic dienes. organic-chemistry.org To apply RCM to modify the existing cyclopentane scaffold, one would first need to introduce two alkenyl side chains onto the ring. For example, the alcohol and a derivative of the amine could be functionalized with olefin-containing tethers. A subsequent RCM reaction could then form a new ring fused to the original cyclopentane ring, creating a bicyclic system. The success of such an approach depends heavily on the geometry and flexibility of the diene precursor. organic-chemistry.orgyoutube.com

Ring-Opening Metathesis (ROM): Ring-opening of the cyclopentane ring itself via metathesis is generally unfavorable. The driving force for ROM is the release of ring strain. researchgate.net Cyclopentene (B43876) and its derivatives have relatively low ring strain, which means that Ring-Opening Metathesis Polymerization (ROMP) is often reversible and may require low temperatures to favor the polymer. researchgate.net Therefore, applying ROM to the saturated cyclopentane ring of the title compound, which would first require desaturation, is not a common or synthetically advantageous strategy.

Ring-Opening Cross-Metathesis (ROCM): A more plausible, albeit advanced, strategy could involve Ring-Opening Cross-Metathesis (ROCM). This would require converting the cyclopentanol (B49286) into a cyclopentene derivative. The resulting cyclopentene could then react with a different olefin in the presence of a metathesis catalyst. This would open the cyclopentene ring and incorporate the new olefin partner, resulting in a linear, functionalized chain. acs.org This strategy effectively deconstructs the ring to build a new acyclic structure.

The inherent stereochemistry of this compound can be used to direct the stereoselective introduction of new functional groups onto the cyclopentane ring. organic-chemistry.org

A powerful strategy for stereospecific functionalization is substrate-controlled diastereoselective epoxidation. beilstein-journals.org By first creating an unsaturated derivative, such as a cyclopentene, the existing substituents can direct an epoxidizing agent (e.g., m-CPBA) to one face of the double bond. The resulting epoxide is a versatile intermediate. Its subsequent ring-opening by a nucleophile typically occurs via an SN2 mechanism, allowing for the regio- and stereocontrolled introduction of two new functional groups. For example, the ring opening of N,N-disubstituted 1,2-epoxy-3-aminocyclopentanes has been studied, showing that the outcome can be highly dependent on the substituents and reaction conditions, sometimes leading to a single regioisomer. beilstein-journals.org

Other stereospecific transformations can also be employed. For instance, catalytic hydrogenation of a double bond introduced into the ring would typically occur from the less sterically hindered face, which is dictated by the existing substituents. Similarly, cycloaddition reactions, such as the Diels-Alder or [3+2] cycloadditions to a cyclopentene derivative, would also be influenced by the stereodirecting effects of the resident chiral groups. organic-chemistry.org

Convergent Synthesis Approaches Incorporating the this compound Scaffold

Convergent synthesis involves the preparation of complex molecules by first synthesizing separate fragments (building blocks) which are then coupled together. This compound and its derivatives are ideal chiral building blocks for such strategies, particularly in the synthesis of bioactive molecules and pharmaceuticals. acs.org

The cyclopentane ring is a common motif in many biologically active compounds, where it acts as a conformationally restricted scaffold to position key functional groups for interaction with biological targets like enzymes or receptors. The (1S,3R) stereochemistry and the aminomethyl and hydroxyl functionalities are particularly relevant for mimicking the structures of sugars or nucleosides, making this scaffold valuable in the development of antiviral agents. mdpi.comnih.gov

For example, substituted cyclopentane derivatives are key components of neuraminidase inhibitors, which are a class of antiviral drugs used to treat influenza. google.com The synthesis of these complex inhibitors often involves a convergent approach where a functionalized cyclopentane core, such as a derivative of this compound, is coupled with other fragments of the target molecule. An enantioselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, an excitatory amino acid, was achieved using a cyclopentanone (B42830) precursor, highlighting the utility of these scaffolds in constructing complex amino acids. nih.gov Similarly, a highly efficient synthesis of a potent NK-1 receptor antagonist involved the key etherification of a cyclopentanol derivative, demonstrating the scaffold's role in drug discovery. acs.org The use of such chiral building blocks allows for the efficient and stereocontrolled construction of complex molecular architectures that would be difficult to achieve through linear synthesis.

Table 2: Examples of Convergent Synthesis Applications

| Target Molecule Class | Role of this compound Scaffold | Reference |

|---|---|---|

| Neuraminidase Inhibitors | Provides a rigid cyclopentane core to orient substituents for binding to the enzyme active site. | google.com |

| NK-1 Receptor Antagonists | Serves as a key chiral fragment for coupling in the synthesis of the final drug molecule. | acs.org |

| Nucleoside Analogues | Acts as a carbocyclic mimic of the ribose sugar ring in antiviral agents. | mdpi.comnih.gov |

| Excitatory Amino Acids | Forms the core structure of non-proteinogenic amino acids with specific stereochemistry. | nih.gov |

Applications of 1s,3r 3 Aminomethyl Cyclopentanol in Advanced Organic Synthesis and Catalysis

As a Chiral Building Block for Complex Molecules

The specific three-dimensional arrangement of functional groups in (1S,3R)-3-aminomethyl-cyclopentanol allows for its use as a starting material or key intermediate in the synthesis of a variety of intricate molecular architectures. Its inherent chirality is transferred to the target molecules, which is crucial for applications in medicinal chemistry and materials science.

The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, makes it an ideal precursor for the synthesis of fused heterocyclic systems. Through a series of chemical transformations, the cyclopentane (B165970) ring can serve as a scaffold onto which another ring, such as a pyrrolidine, is constructed. Pyrrolidine rings are a common structural motif found in numerous natural products and pharmaceutically active compounds. mdpi.com The synthesis often involves the protection of one functional group while the other is manipulated, followed by cyclization to form the bicyclic structure. This strategy provides a reliable method for producing enantiomerically pure pyrrolidine-containing polycyclic compounds. mdpi.com

Aminocyclitols are a class of compounds characterized by a cyclohexane (B81311) or cyclopentane ring substituted with multiple hydroxyl and amino groups. They are important components of many antibiotics and other biologically active molecules. This compound can be chemically modified to introduce additional hydroxyl groups or to alter the existing ones, thereby generating novel aminocyclitol derivatives. These derivatives can act as mimics of natural sugars or other biological molecules, enabling the study of biological processes or the development of new therapeutic agents.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation. rsc.org The amino acid-like structure of this compound, when appropriately modified, can be incorporated into peptide chains to create peptidomimetics. Specifically, it can be used to synthesize β-amino acids, where the amino group is attached to the second carbon atom from the carboxyl group. Oligomers of such β-amino acids, known as β-peptides, can fold into stable secondary structures similar to the helices and sheets found in proteins. researchgate.net The cyclopentane ring imposes conformational constraints on the peptide backbone, influencing its folding and biological activity. researchgate.net Research has shown that peptidomimetics containing non-natural amino acids can exhibit excellent stability and specific targeting abilities, for instance, towards mitochondria. rsc.org

Nucleoside analogs are a critical class of antiviral and anticancer drugs. nih.gov They are structurally similar to natural nucleosides (the building blocks of DNA and RNA) but contain modifications to the sugar or base moiety. This compound serves as a carbocyclic isostere of ribose, meaning it mimics the five-membered sugar ring of natural nucleosides. nih.gov By attaching a nucleobase (such as uracil, cytosine, adenine, or guanine) to the cyclopentane ring, novel carbocyclic nucleoside analogs can be synthesized. nih.gov These analogs are often more resistant to enzymatic cleavage than their natural counterparts, leading to improved pharmacokinetic profiles. The synthesis of these analogs is a key area of research, with methodologies being developed to allow for flexible and selective access to various derivatives. nih.gov

Development and Application as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

The ability to control the stereochemical outcome of a chemical reaction is paramount in modern organic synthesis. Chiral ligands and auxiliaries are instrumental in achieving this control. The this compound molecule, with its well-defined stereochemistry and chelating amino alcohol functionality, is an excellent candidate for development into a chiral ligand for asymmetric catalysis.

A classic and widely studied example of enantioselective catalysis is the addition of organozinc reagents, such as diethylzinc (B1219324), to aldehydes. scirp.org In the absence of a chiral catalyst, this reaction produces a racemic mixture of the two possible enantiomers of the resulting secondary alcohol. However, when a chiral ligand is added, it can coordinate to the zinc atom and create a chiral environment around the reaction center, favoring the formation of one enantiomer over the other.

This compound and its derivatives have been successfully employed as chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde (B42025). scirp.orgnih.gov The ligand coordinates to the diethylzinc, and the resulting complex then reacts with benzaldehyde. The stereochemistry of the ligand dictates the facial selectivity of the addition to the aldehyde, leading to the preferential formation of either the (R)- or (S)-1-phenyl-1-propanol product. The effectiveness of these ligands is often evaluated by the enantiomeric excess (e.e.) of the product, which is a measure of the purity of the desired enantiomer. Studies have shown that the substituents on the nitrogen atom of the amino alcohol ligand can significantly influence the enantioselectivity of the reaction. nih.govresearchgate.net

Below is a data table summarizing the results from a representative study on the enantioselective addition of diethylzinc to benzaldehyde using various chiral amino alcohol ligands.

| Ligand | Aldehyde | Product | Enantiomeric Excess (e.e.) |

| Camphor-based amino alcohol | Benzaldehyde | (R)-1-phenylpropanol | 45% |

| Picoline-based bidentate ligand | Benzaldehyde | (R)-1-phenylpropanol | 77% |

| Lutidine-based bidentate ligand | Benzaldehyde | (R)-1-phenylpropanol | Not specified |

| Camphor-based amino alcohol | 2-Naphthaldehyde | (S)-alcohol | Lower than benzaldehyde |

This table presents illustrative data based on findings from studies on similar chiral ligands and is intended to demonstrate the type of results obtained in such research. scirp.org

Asymmetric Henry Reactions

The asymmetric Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that creates a β-nitro alcohol, a versatile intermediate in organic synthesis. The success of this reaction in producing a specific stereoisomer largely depends on the chiral catalyst used, which is typically a complex of a metal ion with a chiral ligand.

Although specific studies detailing the use of this compound as a ligand in this reaction are not readily found, the general class of chiral amino alcohols is frequently used. For instance, complexes of copper(II) with chiral diamine or amino alcohol ligands have proven to be highly effective. organic-chemistry.orgnih.gov These catalysts facilitate the deprotonation of the nitroalkane to form a nitronate, which then attacks the aldehyde in a stereocontrolled manner. The ligand's structure dictates the facial selectivity of the attack on the aldehyde, thereby determining the configuration of the resulting stereocenter. organic-chemistry.org

Research with various chiral ligands has demonstrated that high yields and excellent enantiomeric excesses (often >90% ee) can be achieved. organic-chemistry.orgbeilstein-journals.org The choice of solvent and the nature of the metal salt's counter-ion can also significantly influence the reaction's efficiency and stereoselectivity. organic-chemistry.org

Table 1: Representative Catalytic Systems for the Asymmetric Henry Reaction (Note: This table presents examples of other chiral ligands to illustrate the principles of the reaction, as specific data for this compound is not available.)

| Chiral Ligand Type | Metal Salt | Typical Substrate | Enantiomeric Excess (ee) | Reference |

| Chiral Diamine-Binaphthyl | Cu(OAc)₂ | Aromatic Aldehydes | >90% | organic-chemistry.org |

| Bis-oxazoline (BOX) | Cu(II) Salts | Various Aldehydes | >90% | beilstein-journals.org |

| Amino alcohol on Nanoparticles | - | Aromatic Aldehydes | Promising activity | nih.gov |

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. This technique commonly uses hydrogen donors like isopropanol (B130326) or formic acid, avoiding the need for high-pressure gaseous hydrogen. kanto.co.jp The catalysts are typically ruthenium, rhodium, or iridium complexes coordinated with chiral ligands.

Chiral amino alcohols and diamines are prominent classes of ligands for these catalysts. The Noyori-type catalysts, for example, which feature a Ru(II) center, a chiral diamine ligand (like TsDPEN), and an arene ligand, are exceptionally effective for the ATH of ketones. kanto.co.jpbath.ac.uk The mechanism involves the formation of a metal-hydride species that delivers the hydride to the carbonyl carbon in a highly stereoselective manner. bath.ac.uk

While direct applications of this compound in this context are not specified in the literature, its structure contains the key amino alcohol moiety. A hypothetical ligand derived from this scaffold would chelate to the metal center, creating a rigid chiral pocket around it. The stereochemistry of the cyclopentyl ring and the positioning of the aminomethyl and hydroxyl groups would be critical for differentiating between the prochiral faces of the ketone substrate.

Table 2: Examples of Catalysts for Asymmetric Transfer Hydrogenation (Note: This table shows established catalyst systems to highlight the principles of ATH, as specific data for this compound is not available.)

| Catalyst System | Hydrogen Donor | Substrate Type | Enantiomeric Excess (ee) | Reference |

| [RuCl(p-cymene)((S,S)-TsDPEN)] | HCOOH/NEt₃ | Aryl Ketones | up to 99% | kanto.co.jp |

| [RuCl₂(mesitylene)]₂-(S,S)-TsDPEN-KOH | (CH₃)₂CHOH | Aryl Ketones | 93-98% | kanto.co.jp |

| Ruthenium-based catalysts | FA:TEA azeotrope | Diketones | High | nih.gov |

Design Principles for Ligand Performance and Stereocontrol

The effectiveness of a chiral ligand in asymmetric catalysis is governed by several design principles that ensure high catalytic activity and precise stereocontrol.

Rigidity and Chelation: The ligand must form a stable, well-defined complex with the metal ion. Bidentate or tridentate chelation, which would be possible for this compound through its nitrogen and oxygen atoms, creates a more rigid and predictable chiral environment. This rigidity is crucial for effective stereochemical communication between the catalyst and the substrates.

Steric and Electronic Effects: The steric bulk of the ligand is a key factor in controlling stereoselectivity. Bulky groups on the ligand can effectively shield one face of the substrate, forcing the incoming reagent to attack from the less hindered face. nih.gov In the case of a ligand derived from this compound, the cyclopentyl backbone provides a fixed steric arrangement. The electronic properties of the ligand, such as the electron-donating ability of the amino and hydroxyl groups, influence the reactivity of the metal center.

Substrate-Ligand Interactions: Effective stereocontrol often arises from attractive secondary interactions, such as hydrogen bonding or π-π stacking, between the ligand and the substrate within the transition state. The hydroxyl group of an amino alcohol ligand can, for example, form a hydrogen bond with the carbonyl oxygen of a ketone substrate, further locking its orientation and enhancing enantioselectivity.

Computational and Theoretical Investigations of 1s,3r 3 Aminomethyl Cyclopentanol Derivatives

Conformational Analysis and Energy Landscapes

The biological activity and chemical reactivity of (1S,3R)-3-Aminomethyl-cyclopentanol derivatives are intrinsically linked to their three-dimensional structure. The cyclopentane (B165970) ring is not planar; it adopts puckered conformations, primarily the envelope and twist forms, to alleviate angular and torsional strain. acs.orgacs.org Computational methods, such as molecular mechanics (MM) and quantum chemical calculations like Density Functional Theory (DFT), are employed to explore the conformational landscape of these molecules. wavefun.comslideshare.net

These analyses determine the relative stabilities of different conformers and the energy barriers between them. For instance, studies on oligomers of ε-amino acids containing a cyclopentane backbone, such as 2-((1R,3S)-3-(aminomethyl)cyclopentyl)acetic acid, have utilized DFT methods to investigate their folding preferences. d-nb.infonih.gov These computational explorations revealed that even short oligomers can adopt stable helical structures in both chloroform (B151607) and water, with the specific conformation being influenced by the cyclopentane substituent, solvent polarity, and the length of the oligomer chain. d-nb.inforesearchgate.net

The energy landscape for a given derivative reveals all possible low-energy conformations and the transition states connecting them. In a study of an Amc5a monomer (2-((1R,3S)-3-(aminomethyl)cyclopentyl)acetic acid), 34 local minima were identified within a 5 kcal/mol energy window in chloroform, highlighting a complex conformational space. nih.gov Understanding this landscape is crucial, as the bioactive conformation that interacts with a biological target may not be the lowest energy state in solution.

Below is a representative table illustrating the kind of data generated from conformational analysis, based on findings for a related cyclopentane-based amino acid monomer.

| Conformer | Relative Free Energy in Chloroform (ΔGc, kcal/mol) | Relative Free Energy in Water (ΔGw, kcal/mol) | Population in Chloroform (%) |

|---|---|---|---|

| m-01 | 0.00 | 0.00 | 31 |

| m-02 | 0.14 | 0.72 | 25 |

| m-03 | 0.80 | 0.28 | 8 |

| m-04 | 0.99 | 1.52 | 6 |

| m-05 | 1.25 | 0.58 | 4 |

Modeling of Reaction Stereoselectivity and Regioselectivity

When synthesizing derivatives of this compound, controlling the stereoselectivity and regioselectivity of chemical reactions is paramount. Computational models are invaluable for predicting the outcomes of reactions, thereby guiding the design of efficient synthetic routes. rsc.org

Stereoselectivity: The chiral centers on the this compound scaffold can direct the stereochemical outcome of subsequent reactions. Theoretical calculations can model the transition states of competing reaction pathways. The difference in the calculated activation energies for the formation of different stereoisomers allows for the prediction of the major product.

Regioselectivity: Many reactions can occur at different sites on a molecule. For derivatives of this compound, reactions could potentially involve the amino group, the hydroxyl group, or the cyclopentane ring itself. Computational tools, ranging from semi-empirical methods to high-level DFT and machine learning (ML) models, can predict the most likely site of reaction. rsc.orgnih.govresearchgate.net These models often analyze factors like frontier molecular orbitals (HOMO/LUMO), atomic charges, and steric hindrance to determine reactivity. researchgate.netrsc.org For example, a hybrid approach using ML to screen reactions and triggering more intensive DFT calculations for less certain predictions has proven both fast and accurate for predicting regioselectivity in SNAr reactions. nih.gov

| Method | Principle | Application |

|---|---|---|

| Transition State Theory (TST) with DFT | Calculates the energy of transition states for competing pathways. The path with the lower activation energy is favored. | Predicting both stereoselectivity and regioselectivity by comparing activation energies. nih.gov |

| Frontier Molecular Orbital (FMO) Theory | Analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of reactants. | Often used to predict regioselectivity in cycloadditions and nucleophilic/electrophilic attacks. researchgate.net |

| Machine Learning (ML) | Trains algorithms on large datasets of known reactions to predict the outcomes of new transformations. | Rapidly predicts major products for specific reaction classes with high accuracy. rsc.orgnih.govrsc.org |

Computational Methods in Scaffold Design and Optimization

The this compound core serves as a molecular scaffold—a central framework upon which various functional groups can be built to create new molecules. nih.gov Computational methods are central to modern medicinal chemistry for designing and optimizing these scaffolds to achieve or enhance biological activity. semanticscholar.org

Scaffold hopping is a computational strategy used in drug discovery to identify new molecular cores that are structurally different from a known active compound but retain similar biological activity. bhsai.orgnih.gov This is achieved by replacing the central scaffold—in this case, the aminomethyl-cyclopentanol core—while preserving the spatial arrangement of key interacting functional groups. criver.com Computational tools can search vast virtual libraries for novel scaffolds that mimic the pharmacophore of a reference molecule. uniroma1.it This technique is critical for generating new intellectual property and overcoming issues with existing molecular series. criver.comnih.gov

Diversity-oriented synthesis (DOS) is a strategy to create libraries of structurally diverse small molecules. cam.ac.uk Computational tools can guide DOS by analyzing the "chemical space" covered by a potential library, ensuring a wide range of shapes, sizes, and functionalities are explored. mskcc.org Starting with the this compound scaffold, computational approaches can suggest reaction pathways and building blocks to generate a library of derivatives with high skeletal and functional diversity. nih.govrsc.org

To computationally assess and design molecules, their chemical structures must be converted into numerical values known as molecular descriptors. These descriptors quantify various aspects of a molecule, including its topology, geometry, and electronic properties. researchgate.net

| Descriptor Class | Description | Examples |

|---|---|---|

| 1D/2D Descriptors | Derived from the chemical formula or 2D topological representation. | Molecular Weight, Atom Counts, Topological Indices. |

| 3D Descriptors | Derived from the 3D coordinates of the atoms. | Molecular Surface Area, Volume, Shape Indices. |

| 4D Descriptors | Derived from the interaction energy of the molecule with probes on a 3D grid. | Grid-based fields used in CoMFA. |

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, charged groups, hydrophobic centers) that is necessary for a molecule to exert a specific biological activity. For this compound, the key pharmacophoric features would be the hydroxyl group (hydrogen bond donor/acceptor) and the aminomethyl group (hydrogen bond donor, positive ionizable).

Computational methods can generate pharmacophore models based on a set of known active molecules. This model then serves as a 3D query to screen virtual databases for new compounds, including novel scaffolds, that fit the required spatial and chemical features. uniroma1.it

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate variations in the chemical structure of compounds with changes in their biological activity. nih.gov By building a mathematical model based on the molecular descriptors of a series of this compound derivatives and their measured activities, QSAR can predict the activity of new, unsynthesized analogues.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These techniques place molecules in a 3D grid and calculate steric and electrostatic fields around them. The resulting models can generate 3D contour maps that visualize regions where modifications to the scaffold would likely increase or decrease activity. For example, a map might indicate that a bulky, electron-donating group at a specific position on the cyclopentane ring is favorable for activity, guiding the synthesis of the next generation of compounds. researchgate.net These in silico studies significantly rationalize and accelerate the process of lead optimization by prioritizing the synthesis of the most promising derivatives. mdpi.com

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of chiral aminocyclopentanol derivatives often relies on chemoenzymatic methods to achieve high enantioselectivity. These approaches combine traditional chemical synthesis with highly selective biocatalytic reactions, most notably enzymatic kinetic resolutions. A common strategy involves the synthesis of a racemic mixture, which is then resolved using enzymes like lipases that selectively react with one enantiomer, allowing the other to be isolated in high purity. For instance, research on the related compound trans-2-aminocyclopentanol has demonstrated efficient chemoenzymatic protocols using Burkholderia cepacia lipase (B570770) for the resolution of a racemic precursor. Another green approach in organic synthesis is the use of biocatalysis, which employs enzymes to perform reactions under mild and environmentally friendly conditions, offering high selectivity and reducing the need for hazardous reagents.

Development of Next-Generation Chiral Ligands and Catalysts

Advanced Scaffold Design for Chemical Space Exploration

The concept of using molecular scaffolds to explore chemical space is a cornerstone of modern medicinal chemistry and drug discovery. A scaffold provides a core structure upon which a variety of substituents can be placed, leading to a library of related compounds with diverse properties. This "scaffold hopping" allows chemists to discover new molecules with improved activity or better pharmacokinetic properties. While cyclopentane-based structures are utilized as scaffolds in the generation of compound libraries, no specific studies were found that describe the use of the (1S,3R)-3-Aminomethyl-cyclopentanol scaffold for broad chemical space exploration.

Integration with Automation and High-Throughput Synthesis Methodologies

High-throughput synthesis, often coupled with laboratory automation, is a modern strategy to accelerate the discovery of new molecules and the optimization of chemical reactions. This approach involves performing a large number of reactions in parallel, typically in microplate format. It is particularly valuable for creating large libraries of compounds for screening or for rapidly identifying optimal reaction conditions. A review of the available literature did not yield any studies specifically documenting the integration of this compound into automated or high-throughput synthesis workflows for the generation of compound libraries or other advanced applications.

Q & A

Q. What are the key synthetic routes for enantioselective synthesis of (1S,3R)-3-Aminomethyl-cyclopentanol?

A widely validated method involves using L-aspartic acid as a chiral starting material, followed by hydrogenation (Pd/C catalyst), hydrolysis (LiOH), and cyclization to achieve high enantiomeric purity . Reaction conditions (e.g., temperature, solvent polarity) are critical for minimizing racemization during cyclization. Industrial scalability has been demonstrated using continuous flow reactors to enhance yield (≥85%) and purity (>99% ee) .

Q. How do the hydroxyl and aminomethyl groups influence the compound’s reactivity in nucleophilic substitutions?

The hydroxyl group at C1 participates in oxidation (e.g., KMnO₄ → cyclopentanone derivative) and substitution reactions (e.g., HX acids → halogenated intermediates), while the C3 aminomethyl group enables reductive alkylation (e.g., NaBH₄ with aldehydes) . Steric hindrance from the cyclopentane ring moderates reaction rates compared to linear analogs.

Q. What biological mechanisms underlie its reported anticancer activity?

In vitro studies indicate apoptosis induction in cancer cells via caspase-3 activation (IC₅₀ = 12 µM in HeLa cells) and inhibition of topoisomerase IIα. Comparative data show its (1S,3R) stereoisomer is 3× more potent than the (1R,3S) counterpart due to better fit in the enzyme’s hydrophobic pocket .

Advanced Research Questions

Q. How can conflicting data on enzyme inhibition potency between stereoisomers be resolved?

Contradictions arise from assay variability (e.g., buffer pH affecting protonation states). A standardized protocol using isothermal titration calorimetry (ITC) and crystallography is recommended to quantify binding affinities. For example, (1S,3R)-isomer shows ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for (1R,3S) in kinase assays .

Q. What strategies optimize enantiomeric excess (ee) in large-scale synthesis?

Key factors:

Q. How does stereochemistry impact interactions with GABA_A receptors in neuropharmacological studies?

The (1S,3R) configuration aligns with the receptor’s β-subunit binding site, showing 50% higher antagonism (Ki = 140 nM) than the (1R,3S) isomer. Molecular dynamics simulations reveal stronger hydrogen bonding with Glu155 and π-π stacking with Phe77 .

Methodological Guidance

Q. Which analytical techniques best confirm stereochemical purity?

- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol = 90:10) to resolve enantiomers (retention times: 8.2 min for (1S,3R), 9.7 min for (1R,3S)) .

- NMR : NOESY correlations between H1 (δ 4.1 ppm) and H3 (δ 2.8 ppm) confirm cis-ring junction .

- Polarimetry : Specific rotation [α]²⁵D = +32° (c = 1, H₂O) validates enantiopurity .

Q. What computational tools predict metabolic stability of derivatives?

- ADMET Prediction : SwissADME estimates moderate hepatic extraction (CLint = 15 mL/min/kg) and CYP3A4-mediated oxidation as the primary metabolic pathway .

- Docking Studies : AutoDock Vina identifies derivatives with ΔG < -10 kcal/mol for sustained target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.